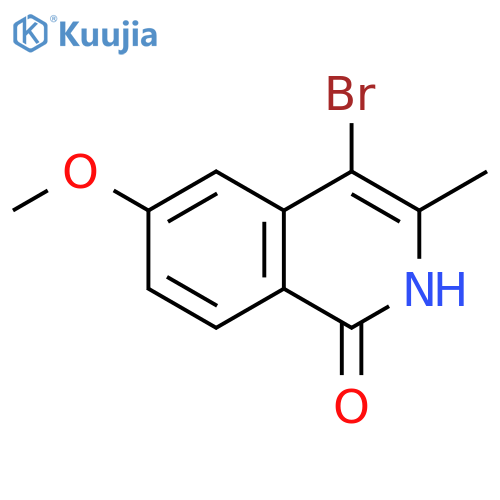Cas no 869897-99-4 (1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl-)

1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl-
-
- インチ: 1S/C11H10BrNO2/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(14)13-6/h3-5H,1-2H3,(H,13,14)
- InChIKey: FJGUMINAPDFUIP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(OC)C=C2)C(Br)=C(C)N1
1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397683-1.0g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 1g |
$1129.0 | 2023-05-29 | ||
| Enamine | EN300-397683-2.5g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 2.5g |
$2211.0 | 2023-05-29 | ||
| Enamine | EN300-397683-5.0g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 5g |
$3273.0 | 2023-05-29 | ||
| Enamine | EN300-397683-0.25g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 0.25g |
$1038.0 | 2023-05-29 | ||
| Enamine | EN300-397683-0.5g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 0.5g |
$1084.0 | 2023-05-29 | ||
| Enamine | EN300-397683-10.0g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 10g |
$4852.0 | 2023-05-29 | ||
| Enamine | EN300-397683-0.05g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 0.05g |
$948.0 | 2023-05-29 | ||
| Enamine | EN300-397683-0.1g |
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one |
869897-99-4 | 0.1g |
$993.0 | 2023-05-29 |
1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl-に関する追加情報
1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- (CAS No. 869897-99-4): A Versatile Scaffold in Modern Pharmaceutical Research
1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl-, identified by its CAS number 869897-99-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the broader class of isoquinolinone derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of bromine and methoxy substituents at specific positions on the isoquinolinone core enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The isoquinolinone scaffold is a privileged structure in drug discovery, owing to its ability to interact with various biological targets. Specifically, derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom at the 4-position and the methoxy group at the 6-position of 1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- contribute to its unique pharmacophoric features, enabling selective binding to biological receptors and modulating cellular processes.
In recent years, there has been a surge in research focused on developing novel isoquinolinone derivatives as therapeutic agents. One of the most compelling areas of investigation has been their application in oncology. Studies have demonstrated that certain isoquinolinone derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, modifications at the 3-position, such as the introduction of a methyl group in 1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl-, can enhance binding affinity to specific protein targets, leading to increased efficacy in cancer treatment.
The bromine substituent at the 4-position of this compound is particularly noteworthy, as it serves as a versatile handle for further chemical modification. This allows researchers to explore various functionalization strategies, including cross-coupling reactions, which are widely used in drug synthesis. The methoxy group at the 6-position also plays a crucial role in modulating the electronic properties of the molecule, influencing its interactions with biological targets. These structural features make 1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- an excellent starting point for designing novel bioactive molecules.
Advances in computational chemistry have further accelerated the discovery process for isoquinolinone derivatives. Molecular modeling techniques enable researchers to predict the binding modes of these compounds with biological targets with high accuracy. This has led to the identification of new lead compounds with improved pharmacological profiles. For example, virtual screening studies have identified several isoquinolinone derivatives that exhibit potent activity against kinases and other enzymes implicated in cancer progression.
The synthesis of 1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- involves multi-step organic transformations that highlight the synthetic versatility of isoquinolinone scaffolds. Key steps include bromination at the 4-position followed by methylation at the 6-position. These reactions are typically performed under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions has also been explored as a means to introduce additional functional groups into the molecule.
In conclusion, 1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl- (CAS No. 869897-99-4) represents a significant advancement in pharmaceutical research. Its unique structural features and chemical reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies for isoquinolinone derivatives, compounds like this are poised to play a pivotal role in next-generation drug development.
869897-99-4 (1(2H)-Isoquinolinone, 4-bromo-6-methoxy-3-methyl-) 関連製品
- 2166883-43-6(5-(cyanomethyl)aminopyridine-2-carbonitrile)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 920230-42-8(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-phenoxypropan-1-one)
- 2503202-69-3(N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide)
- 1805597-33-4(4-Bromo-2-fluoro-6-nitrobenzonitrile)
- 1353998-08-9(2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}acetic acid)
- 478076-83-4(2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine)
- 1804354-84-4(5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol)
- 2377036-13-8(1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate)
- 313956-42-2(N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide)




